molecular formula C15H20Cl2N2O2 B6357678 tert-Butyl 4-(2,6-dichloropyridin-4-yl)piperidine-1-carboxylate CAS No. 1496582-28-5

tert-Butyl 4-(2,6-dichloropyridin-4-yl)piperidine-1-carboxylate

Cat. No.: B6357678
CAS No.: 1496582-28-5
M. Wt: 331.2 g/mol
InChI Key: JIIMOGKYUKJIAD-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2,6-dichloropyridin-4-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H20Cl2N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its piperidine ring, which is substituted with a tert-butyl group and a 2,6-dichloropyridin-4-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2,6-dichloropyridin-4-yl)piperidine-1-carboxylate typically involves the reaction of 4-(2,6-dichloropyridin-4-yl)piperidine with tert-butyl chloroformate. The reaction is carried out under inert atmosphere conditions, usually at low temperatures to prevent decomposition of the reactants .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2,6-dichloropyridin-4-yl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-Butyl 4-(2,6-dichloropyridin-4-yl)piperidine-1-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2,6-dichloropyridin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(2,6-dichloropyridin-4-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

tert-butyl 4-(2,6-dichloropyridin-4-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O2/c1-15(2,3)21-14(20)19-6-4-10(5-7-19)11-8-12(16)18-13(17)9-11/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIMOGKYUKJIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, zinc dust (4.06 g, 62.1 mmol) was suspended in N,N-dimethylacetamide (5 mL) and a mixture of trimethylsilylchloride (0.946 mL, 7.30 mmol) and 1,2-dibromoethane (0.636 mL, 7.30 mmol) was added cautiously over 10 min. After stirring for a further 15 min, a solution of N-(tert-butoxycarbonyl)-4-iodopiperidine (16.74 g, 51.11 mmol) in N,N-dimethylacetamide (20 mL) was added over 30 min and stirring was continued for an additional 30 min. In the open atmosphere, this mixture was filtered through Celite as quickly as possible, rinsing with a small amount of N,N-dimethylacetamide. The resulting yellow solution was injected into a separately prepared, nitrogen flushed suspension of [1,1-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (1.35 g, 1.83 mmol), copper(I) iodide (695 mg, 3.65 mmol) and 2,6-dichloro-4-iodopyridine (10.0 g, 36.5 mmol) in N,N-dimethylacetamide (30 mL) and this mixture was stirred at 80° C. for 16.5 hr. After cooling to rt, the mixture was diluted with EtOAc and water and partitioned. Filtration through Celite was necessary to break the emulsion, following which, the organics were washed with water and then dried over MgSO4. After being freed of volatiles, the resultant residue was purified by flash column chromatography (100:0-70:30 heptanes/EtOAc) to afford tert-butyl 4-(2,6-dichloro-4-pyridyl)piperidine-1-carboxylate as a white solid (7.49 g, 62%); 1H NMR (400 MHz, CDCl3) δ 7.11 (s, 2H), 4.19 (m, 2H), 2.78 (m, 2H), 2.71 (m, 1H), 1.81 (m, 2H), 1.65 (m, 2H), 1.48 (s, 9H).
Name
Quantity
4.06 g
Type
catalyst
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
1.35 g
Type
catalyst
Reaction Step Two
Name
copper(I) iodide
Quantity
695 mg
Type
catalyst
Reaction Step Two
Quantity
0.946 mL
Type
reactant
Reaction Step Three
Quantity
0.636 mL
Type
reactant
Reaction Step Three
Quantity
16.74 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-(2,6-dichloropyridin-4-yl)piperidine-1-carboxylate
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tert-Butyl 4-(2,6-dichloropyridin-4-yl)piperidine-1-carboxylate
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tert-Butyl 4-(2,6-dichloropyridin-4-yl)piperidine-1-carboxylate
Reactant of Route 4
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tert-Butyl 4-(2,6-dichloropyridin-4-yl)piperidine-1-carboxylate
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tert-Butyl 4-(2,6-dichloropyridin-4-yl)piperidine-1-carboxylate
Reactant of Route 6
tert-Butyl 4-(2,6-dichloropyridin-4-yl)piperidine-1-carboxylate

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